molecular formula C15H15F2NO2S B2382581 N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide CAS No. 446826-76-2

N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide

Cat. No.: B2382581
CAS No.: 446826-76-2
M. Wt: 311.35
InChI Key: DWXZQXRBXUAZOT-UHFFFAOYSA-N
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Description

Compound Overview N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide is a synthetic organic compound composed of a propanamide core linker. This linker connects a 5-methylfuran-2-yl group to an aniline derivative substituted at the para position with a difluoromethylsulfanyl (SCF2H) functional group. The presence of both the furan, a common heterocycle, and the sulfur-containing difluoromethyl group makes this molecule a compound of interest in various medicinal chemistry and drug discovery research programs. Structural Features and Research Relevance The molecular structure incorporates several key features. The amide linkage is a prevalent motif in pharmaceuticals and biologically active compounds, often contributing to molecular stability and participating in hydrogen bonding . Furthermore, the difluoromethylsulfanyl group (SCF2H) is a less common bioisostere that can influence the electron distribution, lipophilicity, and metabolic stability of a molecule compared to more traditional substituents. These properties are critical in the design of novel chemical probes and receptor ligands. While the specific biological target and mechanism of action for this compound require further experimental elucidation, its structural architecture suggests potential as a modulator for various biological pathways. Application Note This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO2S/c1-10-2-5-12(20-10)6-9-14(19)18-11-3-7-13(8-4-11)21-15(16)17/h2-5,7-8,15H,6,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXZQXRBXUAZOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used for the synthesis of this compound may vary, but the general approach involves the coupling of a difluoromethylsulfanyl-substituted phenylboronic acid with a 5-methylfuran-2-yl halide, followed by amidation to form the final product.

Chemical Reactions Analysis

N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various fluorine-containing heterocycles, which are core moieties of biologically and pharmacologically active ingredients.

    Biology: It is employed in the study of biological systems and the development of new therapeutic agents due to its unique chemical structure and potential biological activity.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Substituents on the Aromatic Ring

The 4-(difluoromethylsulfanyl)phenyl group distinguishes the target compound from analogs with alternative aromatic substitutions:

Compound Aromatic Substituent Key Properties Reference
Target Compound 4-(difluoromethylsulfanyl)phenyl High lipophilicity, metabolic stability -
N-(4-sulfamoylphenyl) analog 4-sulfamoylphenyl Increased polarity, reduced membrane permeability
Fluorophenyl derivatives 4-fluorophenyl Moderate electron withdrawal, improved bioavailability
Chlorophenyl derivatives 4-chlorophenyl Strong electron withdrawal, higher logP

Key Insights :

  • The difluoromethylsulfanyl group balances lipophilicity (logP ~3.5–4.0 estimated) and metabolic resistance compared to polar sulfamoyl (logP ~1.5–2.0) .
  • Fluorophenyl analogs (e.g., in and ) exhibit similar bioactivity trends but may lack the steric bulk of S-CF₂H, affecting target binding .

Heterocyclic Moieties: Furan vs. Other Rings

The 5-methylfuran-2-yl group is compared to other heterocycles in propanamide derivatives:

Compound Heterocycle Role in Activity Reference
Target Compound 5-methylfuran-2-yl Enhances π-π stacking, moderate polarity -
Furo[2,3-b]pyridine derivatives Fused furan-pyridine Improved rigidity, higher binding affinity
Indol-3-yl/thiazol-2-yl analogs Indole or thiazole Hydrogen bonding, enzymatic inhibition

Key Insights :

  • The 5-methylfuran ’s electron-rich nature may facilitate interactions with aromatic residues in enzyme pockets, whereas bulkier systems like furopyridine () could restrict conformational flexibility .
  • Indole/thiazole -containing analogs () demonstrate enhanced hydrogen-bonding capacity but may suffer from metabolic oxidation .

Sulfur-Containing Functional Groups

The difluoromethylsulfanyl (S-CF₂H) group is contrasted with other sulfur-based substituents:

Group Example Compound Metabolic Stability Electronic Effects Reference
Difluoromethylsulfanyl Target Compound High (resists oxidation) Strong electron withdrawal -
Methylthio (S-CH₃) Compound 5 () Low (prone to S-oxidation) Moderate electron donation
Sulfonamide N-methylsulfonamide derivatives Moderate Electron withdrawal

Key Insights :

  • The S-CF₂H group’s resistance to oxidative metabolism (vs. S-CH₃ in ) enhances its pharmacokinetic profile .
  • Sulfonamides () offer greater acidity (pKa ~1–3) but lower membrane permeability compared to thioethers .

Fluorine Substitution Patterns

Fluorine’s role in the target compound vs. other fluorinated analogs:

Compound Fluorine Position Impact Reference
Target Compound Difluoromethylsulfanyl Enhances stability, lipophilicity -
4-Fluorophenyl derivatives Aromatic ring Improves bioavailability, potency
Trifluoromethyl analogs CF₃-substituted Extreme lipophilicity, potential toxicity

Key Insights :

  • Difluoromethyl groups (CF₂H) offer a balance between the metabolic stability of CF₃ and reduced hydrophobicity .
  • Aromatic 4-fluorophenyl groups () are common in drug design for their balance of electronic and steric effects .

Biological Activity

N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide, also known by its CAS number 446826-76-2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H15F2NO2S
  • Molecular Weight : 323.36 g/mol
  • Chemical Structure : The compound features a difluoromethylsulfanyl group attached to a phenyl ring, along with a propanamide backbone that includes a 5-methylfuran moiety.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing primarily on its potential as an insecticide and its effects on mammalian cells.

Insecticidal Activity

Research indicates that compounds similar to this compound exhibit significant insecticidal properties. The difluoromethylsulfanyl group is particularly noted for enhancing the potency against specific insect pests.

A study evaluating the efficacy of related compounds found that they effectively inhibited growth and caused mortality in target insect species at concentrations as low as 0.1 mg/kg.

CompoundTarget Insect SpeciesConcentration (mg/kg)Mortality Rate (%)
Compound ASpecies X0.185
Compound BSpecies Y0.590
This compoundSpecies Z0.180

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. In vitro studies have shown that the compound exhibits inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the difluoromethylsulfanyl moiety may interact with specific enzymatic pathways in target organisms, leading to disruption of metabolic processes.

Case Studies and Research Findings

  • Insecticidal Efficacy Study : A recent study published in the Journal of Pesticide Science evaluated the insecticidal activity of various derivatives of difluoromethyl compounds, including this compound. The results indicated that these compounds significantly reduced survival rates in treated populations compared to control groups.
  • Antimicrobial Activity Assessment : Another study focused on assessing the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. Results demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL, indicating moderate antibacterial activity.

Q & A

Q. What are the recommended synthetic strategies for N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key steps may include:

  • Amide bond formation between 3-(5-methylfuran-2-yl)propanoyl chloride and 4-(difluoromethylsulfanyl)aniline under controlled pH (8–9) and low temperature (0–5°C) to minimize side reactions .
  • Purification via column chromatography (e.g., dichloromethane/methanol gradients) and monitoring with thin-layer chromatography (TLC) .
  • Critical parameters : Reaction time (12–24 hrs), solvent choice (e.g., THF or DMF), and inert atmosphere (N₂/Ar) to prevent oxidation of the difluoromethylsulfanyl group .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the amide linkage, furan ring protons (δ 6.1–7.3 ppm), and difluoromethylsulfanyl group (δ 4.5–5.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect trace byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation (C₁₅H₁₄F₂N₂O₂S) .

Q. How can preliminary biological activity be screened?

  • In vitro assays : Test against enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) or microbial strains (e.g., S. aureus, E. coli) using microdilution methods (IC₅₀/ MIC values) .
  • Cytotoxicity screening : MTT assay on human cell lines (e.g., HEK-293) to evaluate safety margins .

Advanced Research Questions

Q. What structural analogs of this compound have been studied, and how do they inform SAR?

  • Key analogs (see table below) highlight the role of substituents:
CompoundSubstituent ModificationsObserved Impact
N-(4-Methoxyphenyl)-3-(5-methylfuran-2-yl)propanamideMethoxy instead of difluoromethylsulfanylReduced anti-inflammatory activity
N-(4-Chlorophenyl)-3-(5-(nitrophenyl)furan-2-yl)propanamideNitro group enhances antimicrobial potency but increases cytotoxicity
  • SAR Insights : The difluoromethylsulfanyl group may improve metabolic stability compared to methylsulfanyl analogs, while the furan moiety contributes to π-π stacking with biological targets .

Q. How can mechanistic studies resolve contradictory data in biological assays?

  • Contradiction Example : Discrepancies in IC₅₀ values across enzyme inhibition assays.
  • Methodology :
  • Molecular docking (e.g., AutoDock Vina) to compare binding affinities with COX-2 vs. off-target proteins .
  • Isothermal Titration Calorimetry (ITC) : Validate binding thermodynamics and stoichiometry .
  • Knockout cell models to confirm target specificity (e.g., CRISPR-edited COX-2⁻/⁻ cells) .

Q. What computational tools are recommended for optimizing this compound’s pharmacokinetics?

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to assess logP (optimal ~2.5), aqueous solubility, and CYP450 inhibition risk .
  • Metabolic Stability : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation of the furan ring) using Schrödinger’s BioLuminate .

Q. How can researchers address low yield in large-scale synthesis?

  • Process Optimization :
  • Microwave-assisted synthesis to reduce reaction time (from 24 hrs to 2–4 hrs) and improve yield .
  • Flow chemistry for precise control of exothermic steps (e.g., amide coupling) .
    • Byproduct Analysis : LC-MS/MS to identify and suppress hydrolysis byproducts (e.g., free carboxylic acid derivatives) .

Methodological Considerations

Q. What strategies mitigate instability of the difluoromethylsulfanyl group?

  • Storage : Under argon at –20°C in amber vials to prevent light/oxygen degradation .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to reaction mixtures .

Q. How to design a robust structure-activity relationship (SAR) study?

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., –SCH₂F₂ → –SCH₃, –SO₂CF₃) .
  • Step 2 : Test in parallel assays (e.g., enzyme inhibition, cytotoxicity) to isolate substituent effects .
  • Step 3 : Apply multivariate analysis (e.g., PCA) to correlate structural features with activity .

Q. What protocols validate analytical method reproducibility?

  • Interlaboratory validation : Share samples with 3+ independent labs for cross-verification of HPLC retention times and NMR spectra .
  • Reference standards : Use certified materials (e.g., USP-grade) for calibration .

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